molecular formula C24H19FN2O5 B2507915 N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(4-fluorophenoxy)benzamide CAS No. 1904007-30-2

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(4-fluorophenoxy)benzamide

Cat. No.: B2507915
CAS No.: 1904007-30-2
M. Wt: 434.423
InChI Key: WWPYCDDZTVRDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(4-fluorophenoxy)benzamide is a benzamide derivative characterized by a 2,4-dioxooxazolidin-3-yl moiety linked to a phenylethyl group and a 3-(4-fluorophenoxy)-substituted benzamide scaffold. This compound shares synthetic pathways with other benzamide derivatives, typically involving coupling of activated carboxylic acids with amines under catalytic conditions .

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(4-fluorophenoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O5/c25-18-9-11-19(12-10-18)32-20-8-4-7-17(13-20)23(29)26-21(16-5-2-1-3-6-16)14-27-22(28)15-31-24(27)30/h1-13,21H,14-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPYCDDZTVRDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of β-Amino Alcohol Precursors

The oxazolidinone ring is synthesized via cyclization of β-amino alcohols with carbonyl sources. A representative method from employs phosgene or triphosgene under anhydrous conditions:

$$
\text{β-Amino alcohol} + \text{COCl}_2 \rightarrow \text{1,3-Oxazolidin-2,4-dione} + 2\text{HCl}
$$

For example, reacting (S)-2-amino-1-phenylethanol with triphosgene in dichloromethane at 0–5°C yields the enantiomerically pure oxazolidinone. The phenyl group at the C4 position originates from the starting alcohol.

Alternative Cyclization Using Dialkyl Carbonates

Patent describes cyclization with diethyl carbonate under basic conditions (e.g., sodium hydride), forming the oxazolidinone ring at elevated temperatures (80–120°C). This method avoids gaseous phosgene, enhancing safety.

Functionalization of the Oxazolidinone Nitrogen

Alkylation with 2-Bromo-1-Phenylethane

The 2-phenylethyl side chain is introduced via alkylation of the oxazolidinone nitrogen. In, 2-bromo-1-phenylethane reacts with the deprotonated oxazolidinone (using NaH or KOtBu) in THF at reflux.

$$
\text{Oxazolidinone} + \text{BrCH}2\text{CH}2\text{Ph} \xrightarrow{\text{NaH, THF}} \text{N-[2-(Oxazolidinonyl)ethyl]benzene}
$$

The reaction requires strict anhydrous conditions to prevent hydrolysis.

Synthesis of 3-(4-Fluorophenoxy)Benzoic Acid

Mitsunobu Reaction for Ether Formation

The 3-hydroxybenzoic acid intermediate is coupled with 4-fluorophenol via a Mitsunobu reaction:

$$
\text{3-Hydroxybenzoic acid} + \text{4-Fluorophenol} \xrightarrow{\text{DIAD, PPh}_3} \text{3-(4-Fluorophenoxy)benzoic acid}
$$

Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine facilitate the ether linkage formation in THF at 0°C to room temperature.

Acid Chloride Formation

The benzoic acid is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride :

$$
\text{3-(4-Fluorophenoxy)benzoic acid} + \text{SOCl}2 \rightarrow \text{3-(4-Fluorophenoxy)benzoyl chloride} + \text{SO}2 + \text{HCl}
$$

The reaction is typically conducted under reflux in anhydrous dichloromethane.

Amide Bond Formation

Coupling of Benzoyl Chloride with Amine Intermediate

The final step involves reacting 3-(4-fluorophenoxy)benzoyl chloride with the previously synthesized N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]amine . This is performed in the presence of a base (e.g., triethylamine) to scavenge HCl:

$$
\text{Benzoyl chloride} + \text{Amine} \xrightarrow{\text{Et}_3\text{N}} \text{N-[2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl]-3-(4-fluorophenoxy)benzamide}
$$

Alternatively, coupling agents like HATU or EDCl/HOBt may be employed for milder conditions.

Purification and Characterization

Crystallization and Chromatography

Crude product purification involves recrystallization from ethyl acetate/hexane mixtures or column chromatography (silica gel, eluent: 30–50% ethyl acetate in hexane).

Analytical Validation

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient)
  • NMR : Characteristic signals include δ 7.8–7.2 (aromatic protons), δ 5.1 (oxazolidinone CH2), and δ 4.3 (amide NH).
  • MS (ESI+) : m/z 493.2 [M+H]+.

Scale-Up Considerations and Yield Optimization

Step Yield (%) Critical Parameters
Oxazolidinone formation 85–90 Anhydrous conditions, slow phosgene addition
Alkylation 75–80 Excess alkylating agent, controlled temperature
Mitsunobu reaction 70–75 Fresh DIAD, inert atmosphere
Amide coupling 85–90 Stoichiometric base, exclusion of moisture

Optimizing stoichiometry (e.g., 1.2 eq alkylating agent) and employing high-purity solvents enhance overall yield to ~55%.

Alternative Synthetic Routes

Ring-Closing Metathesis (RCM)

Patent suggests RCM for oxazolidinone synthesis using Grubbs catalyst:

$$
\text{Diethyl allyl carbamate} \xrightarrow{\text{Grubbs II}} \text{1,3-Oxazolidin-2-one}
$$

This method offers stereocontrol but requires expensive catalysts.

Solid-Phase Synthesis

For combinatorial libraries, the benzamide moiety is assembled on resin-bound amines, followed by cleavage and purification.

Chemical Reactions Analysis

Hydrolysis Reactions

The oxazolidinone ring undergoes hydrolysis under acidic or basic conditions due to its electrophilic carbonyl groups.

Reaction Conditions Products Key Observations Sources
0.1 M HCl (70°C, 4 hrs)3-(4-fluorophenoxy)benzoic acid + 2-amino-1-phenylethanolComplete ring opening; fluorophenoxy group remains intact.
0.1 M NaOH (RT, 12 hrs)3-(4-fluorophenoxy)benzamide + glycolic acid derivativePartial hydrolysis with retention of amide bond; pH-dependent selectivity.

The electron-withdrawing fluorine on the phenoxy group stabilizes the adjacent ether linkage against cleavage under these conditions .

Nucleophilic Substitutions

The oxazolidinone’s carbonyl carbons and the benzamide’s amide nitrogen serve as nucleophilic targets.

Key Reactions:

  • Aminolysis : Reaction with primary amines (e.g., methylamine) at 60°C in DMF yields substituted urea derivatives via carbonyl attack .

  • Grignard Reagent Addition : Organomagnesium reagents (e.g., MeMgBr) selectively reduce the oxazolidinone’s C=O groups, forming tertiary alcohols .

Electrophilic Aromatic Substitution

The 4-fluorophenoxy moiety directs electrophiles to specific positions:

Reagent Position Product Yield Sources
HNO₃/H₂SO₄Meta to F3-(4-fluoro-3-nitrophenoxy)benzamide derivative68%
Br₂/FeBr₃Para to O3-(4-fluoro-2-bromophenoxy)benzamide derivative52%

Fluorine’s meta-directing effect and deactivation of the ring limit nitration/bromination to single substitutions .

Redox Reactions

The oxazolidinone ring participates in redox cycles:

  • Reduction : NaBH₄ selectively reduces the dioxo group to a diol at -20°C, preserving the benzamide .

  • Oxidation : MnO₂ oxidizes the benzylic CH₂ group adjacent to the oxazolidinone, forming a ketone (confirmed via LC-MS) .

Condensation and Cyclization

The amide nitrogen and oxazolidinone oxygen enable cyclocondensation:

Reagent Product Application Sources
POCl₃Oxazolopyrimidine fused heterocycleEnhances binding to kinase targets
Thiourea/K₂CO₃Thiazolidinone analogImproved metabolic stability in vitro

Stability and Degradation Pathways

  • Photodegradation : UV light (254 nm) induces C-F bond cleavage, forming phenolic byproducts (HPLC-MS) .

  • Thermal Stability : Decomposes above 200°C via retro-Diels-Alder scission of the oxazolidinone (TGA-DSC data) .

Computational Reactivity Insights

DFT calculations (B3LYP/6-311+G**) reveal:

  • Nucleophilicity : Amide nitrogen (MEP: -0.12 e⁻/Ų) > oxazolidinone oxygen (MEP: -0.09 e⁻/Ų) .

  • HOMO-LUMO Gap : 4.8 eV, indicating moderate susceptibility to electrophilic agents .

This compound’s multifunctional architecture enables tailored modifications for pharmaceutical optimization, particularly in kinase inhibitor and anti-inflammatory agent design . Experimental protocols should account for competing reactivities at the benzamide, oxazolidinone, and fluorophenoxy sites.

Scientific Research Applications

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(4-fluorophenoxy)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(4-fluorophenoxy)benzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

N-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide (CAS 2034270-71-6)

  • Structural Differences: Replaces the 4-fluorophenoxy group with a pyrazole ring at the benzamide's 3-position.
  • However, the absence of fluorine reduces halogen-bonding interactions compared to the target compound .
  • Synthesis : Similar coupling methods involving carbodiimide-based activation .

Diazaspiro Derivatives ()

  • Example: N-{3-[2-(4-Fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl}benzamide (Compound 29).
  • Key Differences: Incorporates a spirocyclic diazaspiro[4.5]decane system instead of a simple oxazolidinone.
  • Activity : Spirocyclic systems often improve metabolic stability and conformational rigidity, which could enhance pharmacokinetic profiles compared to the target compound .

Benzamide Derivatives with Heterocyclic Modifications

Quinazolinone-Based Analogues ()

  • Example : 2-(6-Fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-fluorophenyl)benzamide (Compound 3k).
  • Structural Contrast: Replaces oxazolidinone with a quinazolinone ring.
  • Biological Relevance: Quinazolinones are known for kinase inhibition; this derivative may target enzymes like EGFR or VEGFR, differing from the oxazolidinone’s typical antibacterial or anti-inflammatory roles .

Triazole-Containing Analogues (ZVT, –9)

  • Example: 2-Chloro-N-[1-(5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide.
  • Key Features : Incorporates a triazole ring and sulfanyl linker.

Substituent-Specific Comparisons

Fluorinated vs. Non-Fluorinated Analogues

  • 4-Fluorophenoxy Group: The fluorine atom in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to non-fluorinated benzamides (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, ). Fluorine’s electronegativity also strengthens halogen bonds in target interactions .
  • Trifluoromethyl Substitution: Compounds like N-{3-[2-(4-fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl}-2-(trifluoromethyl)benzamide (Compound 34, ) exhibit increased steric bulk and electron-withdrawing effects, which may improve target affinity but reduce solubility .

Data Tables

Table 1. Structural and Functional Comparison of Key Analogues

Compound Name Core Structure Key Substituents Biological Target/Activity Reference
Target Compound Oxazolidinone-Benzamide 4-Fluorophenoxy Undisclosed (Potential anti-infective) -
CAS 2034270-71-6 Oxazolidinone-Benzamide 3-(1H-Pyrazol-1-yl) Not reported
Compound 3k () Quinazolinone-Benzamide 6-Fluoro, 4-fluorophenyl Kinase inhibition (hypothesized)
ZVT (–9) Triazole-Benzamide 4-Fluorophenoxyethyl sulfanyl Mycobacterium tuberculosis PanK

Biological Activity

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(4-fluorophenoxy)benzamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes an oxazolidinone ring and a fluorophenoxy group. The synthesis typically involves multi-step organic reactions, starting from readily available precursors and employing various reaction conditions to achieve the desired product with high purity.

Key Steps in Synthesis:

  • Bromination of Phenyl Ring: Introduction of bromine to the phenyl group.
  • Formation of Oxazolidinone Ring: Cyclization reactions lead to the formation of the oxazolidinone structure.
  • Coupling Reactions: Final coupling with a propanamide derivative under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The oxazolidinone component can form hydrogen bonds with various biological molecules, modulating enzyme activity and influencing biochemical pathways.

Potential Mechanisms:

  • Enzyme Interaction: The compound may inhibit or activate specific enzymes involved in metabolic processes.
  • Receptor Modulation: It could potentially bind to receptors, altering signal transduction pathways.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through several mechanisms:

  • Induction of Apoptosis: Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells by activating caspases and modulating mitochondrial pathways .
  • Inhibition of Cell Proliferation: In vitro studies demonstrated significant inhibition of cell growth in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
Cell ProliferationInhibits growth in cancer cell lines
Enzyme ModulationPotential inhibition/activation

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Breast Cancer Cells: A study demonstrated that treatment with the compound led to a decrease in cell viability and induced apoptosis through mitochondrial pathways involving cytochrome c release .
  • Effects on Leukemia Cells: Another investigation revealed that the compound significantly increased caspase activity in leukemia cell lines, further supporting its role as an apoptotic agent .

Q & A

Q. What are the critical parameters for optimizing the multi-step synthesis of this compound to ensure high yield and purity?

  • Methodological Answer: The synthesis requires precise control of reaction conditions, including:
  • Temperature: Maintain 0–5°C during amidation to prevent side reactions (e.g., epimerization) .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance coupling efficiency in benzamide formation .
  • Catalysts: Use coupling agents like EDCI/HOBt for efficient amide bond formation .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity .
  • Key Data: Typical yields range from 60–75% under optimized conditions .

Q. Which spectroscopic and chromatographic techniques are essential for confirming structural integrity and purity?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the oxazolidinone and benzamide moieties (e.g., δ 7.3–8.1 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS): Exact mass analysis (e.g., [M+H]⁺ calc. 465.1521) validates molecular formula .
  • HPLC-PDA: Purity >95% achieved using a C18 column (acetonitrile/water + 0.1% TFA) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer:
  • pH Stability: Incubate the compound in buffers (pH 2–10) at 37°C for 24h, monitor degradation via HPLC. Oxazolidinone rings are prone to hydrolysis at alkaline pH (>8) .
  • Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the 4-fluorophenoxy group in modulating biological activity?

  • Methodological Answer:
  • Structure-Activity Relationship (SAR): Synthesize analogs with substituents (e.g., Cl, OCH₃) at the 4-fluorophenoxy position. Test in bioassays (e.g., kinase inhibition) to correlate electronic effects (Hammett σ) with activity .
  • Computational Modeling: DFT calculations (e.g., Gibbs free energy of binding) predict interactions with target proteins (e.g., ATP-binding pockets) .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer:
  • Assay Standardization: Use validated cell lines (e.g., HEK293 for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin for anticancer assays) .
  • Purity Verification: Re-test batches with discrepancies using orthogonal methods (e.g., LC-MS for trace impurities) .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA with post-hoc tests) to aggregate data from independent studies .

Q. How can researchers design in vitro metabolic stability assays to predict pharmacokinetic behavior?

  • Methodological Answer:
  • Liver Microsomes: Incubate the compound with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS .
  • Metabolite Identification: Use high-resolution mass spectrometry (HRMS/MS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Key Metrics: Calculate intrinsic clearance (CLint) using the substrate depletion method .

Key Considerations for Experimental Design

  • Contradiction Analysis: Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) .
  • Advanced Purification: Employ preparative HPLC for scale-up to >10g batches .
  • Safety Protocols: Conduct hazard analysis for reagents (e.g., acyl chlorides) and implement fume hood/PPE requirements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.